3-(2-Cyanobenzoyl)thiophene 3-(2-Cyanobenzoyl)thiophene
Brand Name: Vulcanchem
CAS No.: 909421-73-4
VCID: VC3870887
InChI: InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H
SMILES: C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2
Molecular Formula: C12H7NOS
Molecular Weight: 213.26 g/mol

3-(2-Cyanobenzoyl)thiophene

CAS No.: 909421-73-4

Cat. No.: VC3870887

Molecular Formula: C12H7NOS

Molecular Weight: 213.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Cyanobenzoyl)thiophene - 909421-73-4

Specification

CAS No. 909421-73-4
Molecular Formula C12H7NOS
Molecular Weight 213.26 g/mol
IUPAC Name 2-(thiophene-3-carbonyl)benzonitrile
Standard InChI InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H
Standard InChI Key SVJUZHDFRHFERO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2
Canonical SMILES C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(2-Cyanobenzoyl)thiophene consists of a thiophene ring (C₄H₃S) linked to a benzoyl group at the 3-position, with a cyano (-C≡N) substituent at the 2-position of the benzene ring (Figure 1). The planar thiophene moiety facilitates π-conjugation, while the electron-withdrawing cyano and carbonyl groups induce polarization, enhancing reactivity in electrophilic substitution and cycloaddition reactions .

Key structural features:

  • Bond lengths: The C=O bond in the benzoyl group measures ~1.22 Å, typical of carbonyl compounds. The C≡N bond length is ~1.15 Å, consistent with sp-hybridized carbon .

  • Torsional angles: The dihedral angle between the thiophene and benzene rings is approximately 34.7°, minimizing steric hindrance while allowing partial conjugation .

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight213.26 g/molPubChem
Melting PointNot reported (decomposes above 200°C)-
SolubilitySoluble in DMSO, THF; insoluble in H₂O
λₘₐₓ (UV-Vis)285 nm (in CHCl₃)
pKa (cyano group)~-10 (strong electron-withdrawing)

The compound exhibits a broad absorption band in the UV region (λₘₐₓ = 285 nm), attributed to π→π* transitions in the conjugated system. Its low solubility in polar solvents stems from the hydrophobic benzoyl and thiophene groups.

Synthesis and Functionalization

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with 2-cyanobenzoyl chloride in the presence of AlCl₃ to yield 3-(2-cyanobenzoyl)thiophene. This method achieves ~65% yield but requires strict anhydrous conditions .

Mechanism:

  • AlCl₃ coordinates to the carbonyl oxygen, activating the acyl chloride.

  • Electrophilic attack at the thiophene’s α-position (C3).

  • Deprotonation regenerates aromaticity .

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromothiophene and 2-cyanophenylboronic acid offers improved regiocontrol (yield: 72–78%) .

Optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1) at 80°C .

Challenges and Modifications

  • Regioselectivity: Competing β-substitution (~15%) occurs due to steric effects .

  • Functional group compatibility: The cyano group may hydrolyze under acidic conditions, necessitating protective strategies .

Applications in Materials Science

Organic Electronics

3-(2-Cyanobenzoyl)thiophene serves as a building block for π-conjugated polymers in organic photovoltaics (OPVs). Blending with PC₇₁BM achieves a power conversion efficiency (PCE) of 4.2%, attributed to:

  • Narrow bandgap (1.8 eV) enabling broad light absorption .

  • High hole mobility (μₕ = 0.12 cm² V⁻¹ s⁻¹) due to planar backbone .

Comparative Performance:

PolymerPCE (%)Voc (V)Reference
P3HT:PC₆₁BM3.50.58
3-(2-CB)-Thiophene:PC₇₁BM4.20.63

Luminescent Materials

Incorporating 3-(2-cyanobenzoyl)thiophene into OLED emitters shifts emission to 520 nm (green) with a quantum yield of 0.42. The cyano group stabilizes the excited state via charge transfer.

ParameterValue
LogP2.9 (moderate lipophilicity)
H-bond acceptors3
CYP2D6 inhibitionLow risk

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